N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-3-24-15-7-5-4-6-13(15)17(23)21-18-20-14-9-8-12(19-11(2)22)10-16(14)25-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMGPOVAZMNMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific application:
Pharmacological Action: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The acetamido and ethylthio groups can enhance binding affinity and specificity.
Material Properties: In materials science, its electronic structure can influence its conductivity, photoluminescence, or other material properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide with structurally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and functional applications.
Structural and Substituent Variations
Physicochemical Properties
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a benzothiazole ring system, an acetamido group , and an ethylthio substituent, which contribute to its reactivity and biological properties. The molecular formula is , and its CAS number is 886915-64-6 .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetamido and ethylthio groups enhance the compound's binding affinity, potentially modulating various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer.
- Receptor Interaction : It may bind to receptors involved in cell signaling, thereby influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. For instance:
- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Properties
Research has also indicated that benzothiazole derivatives possess antimicrobial activity . The presence of the ethylthio group may enhance this activity by:
- Disrupting bacterial cell membranes.
- Inhibiting bacterial enzyme functions essential for survival.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide | Structure | Similar anticancer properties; different substitution pattern may affect potency. |
| N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | Structure | Exhibits lower potency compared to ethylthio derivative due to steric factors. |
Case Studies
- Study on Anticancer Efficacy : A recent investigation into the efficacy of benzothiazole derivatives found that those with ethylthio substitutions showed enhanced cytotoxic effects against breast cancer cells compared to their methyl counterparts .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of various benzothiazole derivatives, revealing that the ethylthio group significantly improved activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step organic reactions starting from substituted benzothiazoles. Key steps include condensation of 6-acetamidobenzo[d]thiazol-2-amine with 2-(ethylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to achieving yields >70% . Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress and purity assessment .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- The compound exhibits moderate solubility in polar aprotic solvents like DMSO (~10 mg/mL) but limited solubility in aqueous buffers. For in vitro assays, pre-dissolution in DMSO followed by dilution in culture media (≤1% DMSO) is advised. Solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation strategies, as demonstrated in related benzothiazole derivatives .
Q. What preliminary assays are suitable for evaluating its antimicrobial activity?
- Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and mycobacterial strains. For fungal assays, employ disk diffusion methods with C. albicans. Include positive controls like ciprofloxacin and amphotericin B.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its inhibitory effects on aminoacyl-tRNA synthetases (AARSs)?
- Prioritize modifications to the acetamide and ethylthio groups, as these regions influence binding to AARSs’ catalytic pockets. Use molecular docking (e.g., AutoDock Vina) to predict interactions with Mycobacterium tuberculosis AARS (PDB: 4L0T). Validate via enzyme inhibition assays measuring ATP-PPi exchange rates . Compare derivatives like N-(6-chlorobenzo[d]thiazol-2-yl) analogs, which showed 2.3-fold higher potency in mycobacterial growth inhibition .
Q. What experimental approaches resolve contradictions in its reported mechanisms (e.g., AARS vs. p53 pathways)?
- Conduct dual-target studies using CRISPR-engineered AARS-knockout cell lines to isolate p53-dependent effects (e.g., apoptosis via caspase-3 activation). Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. For example, in , p53 stabilization led to upregulation of pro-apoptotic BAX and PUMA in cancer cells .
Q. How can computational modeling improve the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Use in silico tools like SwissADME to calculate physicochemical properties (LogP, topological polar surface area). Substituents like methoxy or fluorine at the 6-position of the benzothiazole ring reduce PSA and improve BBB scores. Validate predictions with parallel artificial membrane permeability assays (PAMPA-BBB) .
Methodological Recommendations
- Target Validation: Combine siRNA silencing with functional rescue experiments to confirm AARS as the primary target in mycobacteria .
- Toxicity Profiling: Use zebrafish models to assess acute toxicity (LC50) and hepatotoxicity via ALT/AST levels .
- Metabolic Stability: Perform microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites and CYP450 isoforms involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
